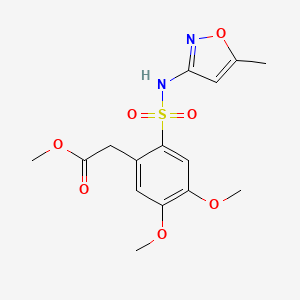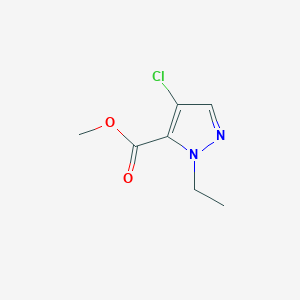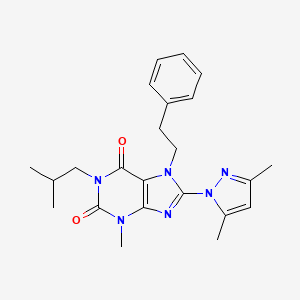
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate is a chemical compound extensively utilized in scientific research due to its diverse applications. It exhibits promising potential in medicinal chemistry, drug discovery, and material science, making it an invaluable tool for various research endeavors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. This reaction can be catalyzed by metals such as Cu (I) or Ru (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and cost-effective methods is preferred to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Drug Discovery: It serves as a valuable tool in the identification and optimization of new drug candidates.
Material Science: It is used in the synthesis of new materials with unique properties.
Biological Research: It is used to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate include other isoxazole derivatives, such as:
- 3-Amino-5-methylisoxazole
- 5-Methylisoxazole
- 4,5-Dimethoxyisoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in various research applications .
Propriétés
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S/c1-9-5-14(16-24-9)17-25(19,20)13-8-12(22-3)11(21-2)6-10(13)7-15(18)23-4/h5-6,8H,7H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOYCSLESVQVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2379619.png)
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)

![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)
![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)
